
beta-D-galactose
Overview
Description
Beta-D-galactose is a monosaccharide and a C4 epimer of glucose, characterized by its hydroxyl group in the β-configuration at the anomeric carbon. It plays a pivotal role in carbohydrate metabolism as part of the Leloir pathway, where it is interconverted with alpha-D-galactose by the enzyme galactose mutarotase (GALM) . This conversion is critical for the metabolism of dietary galactose into glucose-1-phosphate, a primary energy source . This compound is also a structural component of lactose (β-D-Galp-(1→4)-D-Glc) and various galacto-oligosaccharides (GOS), which are essential in food science and microbiology .
Mechanism of Action
Target of Action
Beta-D-Galactose is a simple natural compound that has been investigated for its distinctive properties and interactions with specific cell receptors . It functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .
Mode of Action
This compound, also known as lactase, is an exo-glycosidase enzyme that hydrolyzes the β-glycosidic bond present between a terminal galactose residue and its organic moiety . This enzyme catalyzes the transfer of a sugar residue from a glycosyl donor to an acceptor via a double-displacement mechanism . Hydrolysis prevails when water acts as an acceptor, resulting in the production of lactose-free products .
Biochemical Pathways
This compound is primarily metabolized via the Leloir pathway in the liver . This pathway is highly conserved and consists of four enzymes: galactose mutarotase (GALM, EC 5.1.3.3), galactokinase (GALK1, EC 2.7.1.6), galactose-1-phosphate uridylyltransferase (GALT, EC 2.7.7.12), and UDP-galactose-4’-epimerase (GALE, EC 5.1.3.2) . The conversion of this compound to glucose 1-phosphate is accomplished by the action of these four enzymes .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its use in drug delivery systems. For instance, when attached to the main drug or to drug-loaded nanoparticles or liposomes, it enhances cellular uptake, thereby improving drug delivery to the intended target cells . This results in improved bioavailability of the drug.
Result of Action
The hydrolysis of lactose to glucose and galactose by Beta-D-Galactosidase is an important process in the food industry because of the potentially beneficial effects of assimilating food containing lactose . In addition, the enzyme catalyzes the transgalactosylation process by transferring the galactose molecule to a different nucleophile containing a hydroxyl group . This transgalactosylation process results in the production of industrially valuable prebiotic oligosaccharides .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the structural conditions of the supports used in enzyme immobilization are determining factors in the performance of the biocatalysts . Furthermore, the presence of specific active groups in the support allows the generation of interactions . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Beta-D-Galactose interacts with several enzymes, proteins, and other biomolecules. One of the most notable enzymes it interacts with is beta-galactosidase, a glycoside hydrolase enzyme. This enzyme catalyzes the hydrolysis of the glycosidic bond in lactose, splitting it into glucose and galactose . The interaction between this compound and beta-galactosidase is a key biochemical reaction that enables lactose digestion .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in metabolic pathways that provide energy for the cells. It also impacts gene expression and cellular metabolism, as it is a fundamental building block for the synthesis of other biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with enzymes like beta-galactosidase. This enzyme catalyzes the hydrolysis of lactose into glucose and galactose, a reaction that is essential for lactose digestion . This compound can also bind to other biomolecules, influencing their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider in these settings. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of this compound have been used in research to induce aging-like changes in animals, providing a model for studying aging and age-related diseases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key player in the Leloir pathway, a metabolic pathway responsible for the conversion of galactose to glucose .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be transported across cell membranes by specific transport proteins .
Subcellular Localization
This compound, as a fundamental monosaccharide, does not have a specific subcellular localization. The enzymes that metabolize this compound, such as beta-galactosidase, are typically localized in the cytoplasm .
Biological Activity
Beta-D-galactose is a monosaccharide that plays a significant role in various biological processes. It is a component of lactose and is crucial for cellular metabolism and signaling. This article explores the biological activity of this compound, highlighting its metabolic pathways, enzymatic interactions, and implications in health and disease.
Overview of this compound
This compound is an aldohexose sugar that is naturally found in dairy products as part of lactose. It has the molecular formula C₆H₁₂O₆ and exists predominantly in a cyclic form. Its structural properties allow it to participate in various biochemical reactions, particularly those involving glycosidic bonds.
Metabolic Pathways
This compound can be metabolized through several pathways:
- Leloir Pathway : This is the primary pathway for galactose metabolism, where this compound is converted to glucose-1-phosphate via galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4-epimerase.
- Alternative Pathways : Research indicates that this compound can also be catabolized through alternative routes that do not rely on the Leloir pathway, such as the oxido-reductive pathway in certain microorganisms like Aspergillus nidulans .
Enzymatic Interactions
This compound is involved in various enzymatic activities, particularly through enzymes like beta-galactosidase. This enzyme catalyzes the hydrolysis of lactose into glucose and galactose, playing a crucial role in digestion and metabolism.
Table 1: Enzymatic Activity of Beta-Galactosidase
Enzyme Source | Substrate | Activity (µmol/min/mg protein) | Reference |
---|---|---|---|
Escherichia coli | Lactose | 1500 | |
Bacillus halodurans | Oligosaccharides | 1200 | |
Human β-galactosidase | Lactose | 800 |
Biological Functions
- Cell Signaling : this compound acts as a signaling molecule influencing various cellular processes, including cell growth and differentiation.
- Disease Associations : Abnormalities in beta-galactosidase activity are linked to several diseases, including:
Case Study 1: Oxidative Stress and Aging
A study demonstrated that administration of D-galactose induced oxidative stress markers in rats, leading to brain and liver injuries. This model was used to investigate potential therapeutic agents to alleviate oxidative damage .
Case Study 2: Role in Cancer
Research has shown that elevated beta-galactosidase activity can serve as a biomarker for primary ovarian cancer. The enzyme's activity was significantly higher in cancerous tissues compared to normal tissues, suggesting its potential use in diagnostic applications .
Scientific Research Applications
Beta-D-galactose and its derivatives have various applications in food, biological research, and medicine . this compound is a monosaccharide and a component of the disaccharide lactose . Beta-D-galactosidase (β-Gal), an enzyme that hydrolyzes β-D-galactose, is also used in various applications, including food processing to create lactose-free products and aging research .
Scientific Research Applications
- Apoptosis Marker Increased levels of this compound-containing glycoproteins have been found in the plasma membranes of apoptotic cells, and may serve as a marker for apoptosis . The elevated expression of these glycoproteins does not depend on the cell line, tissue origin, or apoptosis-inducing agent .
- Aging Research D-galactose is used to induce aging characteristics in animal models . Studies show that administering d-galactose increases oxidative stress and decreases antioxidant expression . For example, a dose of 60 mg/kg/day of d-galactose for six weeks in Wistar rats increased oxidative DNA damage in cardiac tissue . Ellagic acid has shown anti-aging effects against d-galactose induced aging .
- β-Galactosidase Research this compound is also relevant in the study of β-Galactosidase. Recent research has focused on the development of fluorescence probes for β-Galactosidase, including their synthesis and applications based on luminescence mechanisms .
Food Industry Applications
- Lactose-free Products β-Galactosidase is used to manufacture lactose-free products by hydrolyzing lactose into glucose and galactose .
- Whey Treatment β-Galactosidase can be used to treat whey, a byproduct of cheese production, to reduce lactose concentration and increase the production of β-Galactosidase enzyme . Supplementing whey with cauliflower waste can further increase enzyme production and decrease lactose concentration .
- Prebiotics β-Galactosidases are used in the production of prebiotics, which promote the growth of beneficial bacteria in the gut . β-Galactosidase obtained from probiotic organisms like Bifidobacterium is utilized in food systems .
Pharmaceutical Applications
- Medical Intermediates this compound Pentaacetate and other medical intermediates are used to synthesize APIs (Active Pharmaceutical Ingredients) for anti-cancer, anti-Alzheimer's, and anti-diabetic drugs .
- Gene-based Therapies UDP-galactose: β-D-galactose-R 4-α-D-galactosyltransferase, may be used in gene-based therapies . It can be used to modulate the biological activity of α4Gal-T1 polypeptide and in the treatment of conditions mediated by α4Gal-T1 such as proliferative diseases including cancer and thymus-related disorders .
Chemical Reactions Analysis
Enzymatic Hydrolysis of Beta-D-Galactose
This compound is primarily released from lactose through the action of the enzyme beta-galactosidase. This enzyme catalyzes the hydrolysis of lactose into glucose and this compound, which can then enter glycolysis for energy production.
Reaction Mechanism
The enzymatic hydrolysis involves two main steps:
-
Galactosylation : Glu461 in beta-galactosidase donates a proton to the glycosidic oxygen, facilitating the formation of a covalent bond between galactose and Glu537.
-
Degalactosylation : Glu461 acts as a base, abstracting a proton and breaking the covalent bond between galactose and Glu537, replacing galactose with water to form this compound .
Kinetic Parameters
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Specific Activity : Beta-galactosidase can catalyze approximately 38,500 reactions per minute per tetramer .
-
Substrate Specificity : The enzyme is highly specific for beta-D-galactopyranosides but can react with other glycosidic linkages, albeit with reduced efficiency .
Transgalactosylation Reactions
Beta-galactosidase can also catalyze transgalactosylation reactions, where lactose is converted into allolactose by transferring a galactose moiety to glucose. Allolactose acts as an inducer for the lac operon, regulating beta-galactosidase production in bacteria .
Reaction Conditions
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pH and Temperature : Optimal activity for some beta-galactosidases is observed at pH 6.0 and temperatures around 80°C .
-
Inhibitors : Galactose is a potent inhibitor of beta-galactosidase, while glucose has minimal inhibitory effects .
Glycosynthase Activity
-
Substrate Specificity : The E350G mutant of Bxy_22780 from Bacteroides xylanisolvens specifically synthesizes beta-1,2-linked galactooligosaccharides .
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Reaction Conditions : Acetone can enhance the synthesis of higher oligosaccharides by reducing non-enzymatic degradation of the donor .
Chemical Interactions with Hydroxyl Ions
This compound can interact with hydroxyl ions (OH−) in aqueous solutions, leading to deprotonation and potential degradation pathways. These interactions are studied using ab initio molecular dynamics simulations .
Reaction Mechanism
-
Deprotonation : OH− abstracts a proton from this compound, forming a deprotonated sugar anion .
-
Reversibility : This reaction can be reversed within a short timescale, indicating stability of the neutral sugar .
Data Table: Key Reactions Involving this compound
Reaction Type | Substrate | Product | Enzyme/Conditions |
---|---|---|---|
Hydrolysis | Lactose | Glucose, this compound | Beta-Galactosidase |
Transgalactosylation | Lactose | Allolactose | Beta-Galactosidase |
Glycosynthase | Alpha-GalF | Beta-1,2-Galactooligosaccharides | E350G Mutant of Bxy_22780 |
Deprotonation | This compound | Deprotonated Sugar Anion | Hydroxyl Ion (OH−) |
This table highlights the diverse roles of this compound in enzymatic and chemical reactions, emphasizing its importance in carbohydrate metabolism and synthesis.
Q & A
Basic Research Questions
Q. How can beta-D-galactose be detected and quantified in biological or food matrices?
this compound quantification in complex samples (e.g., milk) involves enzymatic assays or chromatographic methods. Enzymatic approaches use β-galactosidase to hydrolyze lactose into glucose and galactose, followed by coupled reactions producing chromogenic/fluorogenic signals (e.g., Lactose Assay Kit, which measures galactose-derived products spectrophotometrically) . For higher specificity, HPLC or LC-MS can separate and quantify this compound derivatives, such as pentaacetate forms, using retention times and mass spectra for identification .
Q. What experimental methods are used to study metabolic pathways involving this compound?
The Leloir pathway, which converts this compound to glucose-1-phosphate, can be analyzed via isotopic labeling (e.g., ¹³C-galactose) tracked by NMR or LC-MS to monitor metabolic flux . Enzyme activity assays for GALM (galactose mutarotase), GALK1 (galactokinase), and GALT (transferase) are critical. Recombinant proteins (e.g., GALM) enable in vitro kinetic studies using spectrophotometry to measure mutarotation rates .
Q. How are this compound derivatives synthesized and characterized for research applications?
Derivatives like this compound pentaacetate are synthesized via acetylation reactions under anhydrous conditions. Purification involves column chromatography or recrystallization, followed by structural validation using ¹H/¹³C NMR (e.g., anomeric proton signals at δ 5.0–5.5 ppm) and mass spectrometry . Purity is confirmed via HPLC with refractive index detection.
Advanced Research Questions
Q. How can molecular docking studies evaluate this compound's inhibitory potential against target proteins?
Computational docking (e.g., AutoDock Vina) assesses binding affinity by calculating Gibbs free energy (ΔG) and inhibition constants (Ki). This compound's interaction with ricin (RIC_END) showed moderate binding (ΔG = -6.2 kcal/mol) compared to stronger inhibitors like baicalin (ΔG = -9.8 kcal/mol). Key parameters include hydrogen bonding with active-site residues (e.g., Asn78, Asp96) and conformational stability across multiple docking runs . Results should be validated with in vitro inhibition assays (e.g., ricin cytotoxicity assays).
Q. How do researchers resolve contradictions in this compound's efficacy across experimental models?
Discrepancies in inhibition efficacy (e.g., this compound vs. baicalin in ricin inhibition) require analysis of variables like solvent accessibility, ligand conformations (see Figures 14–16 in docking studies), and binding kinetics . Dose-response curves and structural dynamics (MD simulations) clarify whether low Ki values reflect true inhibitory capacity or assay-specific artifacts . Cross-validation with orthogonal methods (e.g., SPR, ITC) is recommended.
Q. What methodologies are used to study GALM's role in this compound mutarotation?
Recombinant GALM assays measure interconversion rates between alpha- and this compound anomers. A typical protocol incubates GALM with this compound, quenches reactions at timed intervals, and quantifies anomers via polarimetry or chiral chromatography . Mutarotase activity can also be monitored using ¹H NMR to track anomeric proton shifts over time . Knockout cell models further validate in vivo relevance by assessing galactose metabolism defects.
Q. How can comparative studies optimize this compound's utility as a biochemical tool?
this compound's moderate inhibitory effects (e.g., against ricin) are benchmarked against high-affinity ligands (e.g., baicalin) using in vitro assays (IC₅₀, Ki) and in silico models. Structure-activity relationship (SAR) studies modify hydroxyl/acetyl groups to enhance binding . For example, this compound pentaacetate derivatives improve membrane permeability in cell-based assays . Synergistic effects with other inhibitors (e.g., lactose) are tested via combinatorial dose matrices .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Alpha-D-Galactose
- Structural Relationship: Alpha-D-galactose is the anomeric isomer of beta-D-galactose, differing in the orientation of the hydroxyl group at the anomeric carbon (C1).
- Functional Role: GALM catalyzes the mutarotation between alpha and beta anomers, enabling entry into the Leloir pathway .
- Clinical Relevance : Impaired GALM activity disrupts this equilibrium, leading to metabolic stagnation and galactosemia .
Key Research Finding :
The crystal structure of GALM from Lactococcus lactis reveals topological similarity to beta-galactosidase, highlighting evolutionary conservation in galactose metabolism .
Lactose (β-D-Galp-(1→4)-D-Glc)
- Structure : A disaccharide composed of this compound and D-glucose linked via a β(1→4) glycosidic bond .
- Function: Hydrolyzed by lactase into absorbable monosaccharides (this compound and glucose) .
- Industrial Relevance : Commercial lactose derivatives are used in pharmaceutical excipients (e.g., Pharmatose) .
Comparative Data :
Property | Lactose | This compound |
---|---|---|
Glycosidic Linkage | β(1→4) | N/A (monosaccharide) |
Enzymatic Hydrolysis | Lactase (EC 3.2.1.108) | GALM (EC 5.1.3.3) |
Metabolic Pathway | Digestion → Leloir pathway | Direct substrate in Leloir |
Galacto-Oligosaccharides (GOS)
GOS are prebiotic compounds with varying linkages:
- Lb-GOS : Produced by lactobacillal β-galactosidase, contains β(1→6) and β(1→3) linkages (e.g., β-D-Galp-(1→6)-D-Glc) .
- Commercial GOS (4′GOS-P, V-GOS) : Dominated by β(1→4) linkages .
Functional Impact :
Linkage diversity influences fermentability by gut microbiota. Lb-GOS supports Lactobacillus spp. growth more effectively than β(1→4)-linked GOS .
D-Tagatose
- Production: Synthesized from D-galactose via chemical (e.g., Sn/β zeolite) or enzymatic (L-arabinose isomerase) methods .
Yield Comparison :
Method Substrate Temperature (°C) Yield (%) Sn/deAl-β zeolite D-galactose 110 89.5 L-AI from G. thermodenitrificans D-galactose 60 52.7
This compound Pentaacetate
- Structure : Acetylated derivative (C16H22O11) used to enhance stability and bioavailability .
- Applications: Pharmaceutical intermediate (e.g., in ROS-responsive drug delivery systems) . Modulates insulin secretion; β-anomer inhibits glucose-induced insulin release .
D-Galactosamine
- Synthesis : Derived from D-glucosamine via epimerization .
- Role : Component of glycoproteins and glycolipids. Lectin studies reveal its presence in ocular pseudoexfoliative material, indicating pathological carbohydrate accumulation .
D-Glucose
- Epimeric Relationship : C4 epimer of this compound.
- Metabolic Divergence : GALM has minimal activity on glucose, underscoring substrate specificity in the Leloir pathway .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-FPRJBGLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015884 | |
Record name | beta-D-Galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-D-Galactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7296-64-2 | |
Record name | β-D-Galactopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7296-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Galactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-D-Galactopyranose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6K52J67A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-D-Galactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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